N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
This compound is a structurally complex imidazole-4-sulfonamide derivative characterized by:
- A 1H-imidazole core substituted at position 2 with an isopropyl group and at position 1 with a methyl group.
- A hydroxyethyl side chain linked to a 5-(thiophen-3-yl)furan-2-yl moiety, introducing heterocyclic diversity (furan and thiophene rings).
The hydroxyethyl group may enhance solubility or modulate pharmacokinetics .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-11(2)17-19-16(9-20(17)3)26(22,23)18-8-13(21)15-5-4-14(24-15)12-6-7-25-10-12/h4-7,9-11,13,18,21H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOONYDASVFIUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, a furan moiety, and an imidazole sulfonamide group. Its molecular formula is , with a molecular weight of approximately 318.38 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with various biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The imidazole structure can interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various derivatives of imidazole compounds, including this compound, highlighting its effectiveness against resistant strains of bacteria .
- Anticancer Mechanism Exploration : Another research article investigated the mechanism by which this compound induces apoptosis in cancer cells, revealing that it activates caspase pathways associated with programmed cell death .
- Structure–Activity Relationship (SAR) : An analysis of structural modifications indicated that variations in the thiophene and furan substitutions significantly affect biological activity, suggesting avenues for optimizing efficacy .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s imidazole-sulfonamide core differentiates it from triazole derivatives (e.g., ) and ranitidine analogs (–6), which focus on furan-thioether or nitroacetamide groups.
- The hydroxyethyl group is unique among compared compounds, possibly influencing solubility or metabolic stability .
Pharmacological and Physicochemical Properties
- Target Compound: The sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), while the thiophene-furan system may confer antimicrobial or anti-inflammatory properties. No direct activity data are available.
- Ranitidine Analogs (–6) : H₂ receptor antagonists; the target’s sulfonamide and heterocycles suggest divergent mechanisms.
Table: Key Functional Group Contributions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
